molecular formula C16H19OP B6162422 [tert-butyl(phenyl)phosphoroso]benzene CAS No. 56598-35-7

[tert-butyl(phenyl)phosphoroso]benzene

Cat. No.: B6162422
CAS No.: 56598-35-7
M. Wt: 258.3
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Description

[tert-Butyl(phenyl)phosphoroso]benzene is a phosphorus-containing compound featuring a tert-butyl group, a phenyl group, and a benzene ring attached to a phosphoroso (P=O) center. The phosphoroso group (P=O) may further enhance its stability and electronic properties compared to phosphines (P-III) .

Properties

CAS No.

56598-35-7

Molecular Formula

C16H19OP

Molecular Weight

258.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [tert-butyl(phenyl)phosphoroso]benzene typically involves the reaction of tert-butylphenylphosphine with benzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [tert-butyl(phenyl)phosphoroso]benzene can undergo oxidation reactions, leading to the formation of phosphine oxides.

    Reduction: The compound can be reduced to form phosphines.

    Substitution: It can participate in substitution reactions where the tert-butyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphoroso compounds.

Scientific Research Applications

[tert-butyl(phenyl)phosphoroso]benzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [tert-butyl(phenyl)phosphoroso]benzene involves its interaction with various molecular targets. The phosphoroso group can form bonds with metal ions, influencing catalytic processes. Additionally, the compound can interact with biological molecules, potentially affecting enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The tert-butyl substituent distinguishes [tert-butyl(phenyl)phosphoroso]benzene from structurally related phosphorus compounds. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Features
This compound* tert-butyl, phenyl, benzene Not explicitly provided Inferred ~230–250 Not reported Likely low polarity solvents High steric bulk, hydrophobic
Diphenylphosphinamide Amino, phenyl C₁₂H₁₂NOP 217.2 160–162 Chloroform, nitromethane Polar, hydrogen-bonding capable
Chloro(tert-butyl)phenylphosphine Cl, tert-butyl, phenyl C₁₀H₁₄ClP ~200.4 Not reported Likely organic solvents Reactive chloride substituent
Triphenylphosphine Phenyl (x3) C₁₈H₁₅P 262.3 80–82 Toluene, THF Common ligand, moderate sterics
  • Steric Effects: The tert-butyl group in this compound imposes greater steric hindrance compared to amino (Diphenylphosphinamide) or phenyl (Triphenylphosphine) groups. This bulk may reduce reactivity in nucleophilic substitutions but enhance selectivity in catalytic applications .
  • Solubility : Tert-butyl’s hydrophobicity likely reduces solubility in polar solvents compared to Diphenylphosphinamide, which dissolves in chloroform and nitromethane .

Chemical Reactivity

  • In contrast, Chloro(tert-butyl)phenylphosphine’s chloride substituent is electron-withdrawing, increasing electrophilicity at phosphorus .
  • Analogously, this compound may interact with metabolic pathways, though its phosphorus core likely alters bioavailability compared to phenolic antioxidants.

Research Findings and Implications

  • Enzyme Induction : BHA and BHT elevate glucuronidation and glutathione-related enzymes in rodents, suggesting tert-butyl groups enhance detoxification . If this compound is metabolized similarly, its phosphorus core might influence toxicity profiles.
  • Steric vs. Electronic Trade-offs : Chloro(tert-butyl)phenylphosphine’s reactivity contrasts with Diphenylphosphinamide’s stability, highlighting how substituents dictate applications. The tert-butyl group’s bulk may make this compound less reactive but more selective in catalysis .

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